molecular formula C11H12N4O2 B134298 N,2,3-Trimethyl-5-nitroquinoxalin-6-amine CAS No. 107095-00-1

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Cat. No. B134298
M. Wt: 232.24 g/mol
InChI Key: VXOPUQFYKSHUOL-UHFFFAOYSA-N
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Description

The compound "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" is a derivative of the quinoxaline family, which is a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group and methyl groups on the quinoxaline ring, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the catalytic hydrogenation of nitroquinoxalines to yield the corresponding amines, which can then react with alkoxymethylene derivatives to produce a range of products . Another method includes the selective reduction of aromatic nitro precursors using supported gold nanoparticles, leading to the formation of amines and subsequent intramolecular reactions to form dihydroquinoxalin-2-ones . Additionally, a reductive conjugate addition nitro-Mannich reaction has been employed for the stereoselective synthesis of tetrahydroquinoxalines, starting from nitroalkenes and imines . A three-component condensation reaction has also been reported for the synthesis of highly substituted dihydroquinoxalin-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is typically elucidated using spectroscopic techniques such as IR, UV, 1H, and 13C NMR . These methods allow for the determination of the substitution pattern on the quinoxaline ring and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on the substituents present on the ring. For instance, thermal cyclization of certain substituted quinoxalines can yield pyrazinoquinolones . The presence of a nitro group in the molecule can also facilitate reductive reactions, as seen in the synthesis of dihydroquinoxalin-2-ones and tetrahydroquinoxalines . The reactivity of the amine group in quinoxaline derivatives can lead to further functionalization, such as the formation of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of nitro and amine groups can affect the compound's polarity, solubility, and reactivity. The introduction of methyl groups can increase hydrophobicity and potentially alter the compound's biological activity. The specific properties of "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine" would need to be determined experimentally, as they are not directly reported in the provided papers.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine serves as a precursor for the synthesis of complex heterocyclic compounds. For instance, it is involved in the synthesis of di- and tetra-substituted 1,4,5,8-tetra-azaphenanthrenes (pyrazino[2,3-f]quinoxalines) through amination and condensation reactions, which are important for the development of novel organic materials with potential applications in electronics and photonics (Nasielski‐Hinkens & Benedek-Vamos, 1975).

Catalysis and Chemical Reactions

This compound is also instrumental in catalysis and various chemical reactions. For example, it has been used in the Gould-Jacobs reaction to produce substituted pyrazinoquinolones, showcasing its versatility in facilitating chemical transformations that are crucial for the synthesis of complex molecules with potential pharmacological applications (Milata et al., 1995).

Material Science Applications

In material science, derivatives of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine have been evaluated for their use as fluorescent whiteners for polyester fibers. This illustrates the compound's utility in improving material properties, such as enhancing the brightness and whiteness of textiles, which is critical for the textile industry (Rangnekar & Tagdiwala, 1986).

Analytical Chemistry

The compound's derivatives have been utilized in analytical chemistry for the quantification of synthetic amino-nitroquinoxaline dyes, demonstrating its role in developing analytical methods that are essential for quality control and research in dye chemistry (da Silva et al., 2016).

Advanced Synthesis Techniques

Innovative synthesis techniques involving N,2,3-Trimethyl-5-nitroquinoxalin-6-amine have been explored, such as its use in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which have shown significant antitumor activities. This highlights the compound's potential as a key intermediate in the development of novel anticancer agents (Chu De-qing, 2011).

properties

IUPAC Name

N,2,3-trimethyl-5-nitroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-7(2)14-10-8(13-6)4-5-9(12-3)11(10)15(16)17/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPUQFYKSHUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2[N+](=O)[O-])NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545009
Record name N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

CAS RN

107095-00-1
Record name N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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